3-Amino-4-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one

Descripción

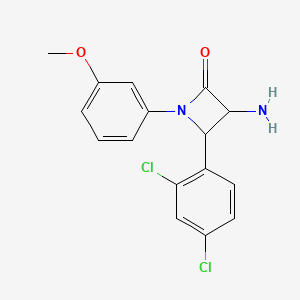

3-Amino-4-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one is a β-lactam derivative featuring a 2-azetidinone core substituted with a 2,4-dichlorophenyl group at position 4, a 3-methoxyphenyl group at position 1, and an amino group at position 2. This compound is synthesized via the Staudinger cycloaddition, a method widely used for β-lactam formation, involving imine intermediates and ketene precursors (e.g., phthalylglycyl chloride) under controlled conditions . The stereochemistry of the product is influenced by reaction parameters such as solvent, temperature, and ketene precursor type, with trans-isomers often dominating in such syntheses .

Propiedades

Fórmula molecular |

C16H14Cl2N2O2 |

|---|---|

Peso molecular |

337.2 g/mol |

Nombre IUPAC |

3-amino-4-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C16H14Cl2N2O2/c1-22-11-4-2-3-10(8-11)20-15(14(19)16(20)21)12-6-5-9(17)7-13(12)18/h2-8,14-15H,19H2,1H3 |

Clave InChI |

WCJYOGMQYJECQY-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1)N2C(C(C2=O)N)C3=C(C=C(C=C3)Cl)Cl |

Origen del producto |

United States |

Actividad Biológica

3-Amino-4-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)azetidin-2-one is a compound belonging to the azetidinone class, which has been the subject of various studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral and anticancer properties, as well as its mechanism of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dichlorophenyl group and a methoxyphenyl group, which are significant for its biological activity.

Antiviral Activity

Recent studies have indicated that azetidinone derivatives exhibit antiviral properties. Specifically, one study highlighted that azetidinone compounds showed moderate inhibitory activity against various viruses, including human coronaviruses and influenza A virus. For instance, a related compound demonstrated an EC50 value of 12 µM against the influenza A virus H1N1 subtype, suggesting that the azetidinone scaffold may be effective in antiviral applications .

Anticancer Activity

Numerous studies have reported the anticancer potential of azetidinones. The compound has been shown to inhibit proliferation and induce apoptosis in various human cancer cell lines. Notably, derivatives with similar structures have exhibited potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with nanomolar concentrations required for significant antiproliferative effects .

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MCF-7 | <100 | Induction of apoptosis |

| MDA-MB-231 | <100 | Cell cycle arrest |

| HT-29 (colon cancer) | <100 | Inhibition of cell proliferation |

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. The presence of the dichlorophenyl and methoxyphenyl substituents enhances its binding affinity to target proteins involved in viral replication and cancer cell survival pathways.

Case Studies

- Antiviral Efficacy : A study evaluated a series of azetidinones for their antiviral efficacy against DNA and RNA viruses. The compound demonstrated significant activity against human coronavirus with an EC50 value indicating effective inhibition at low concentrations .

- Anticancer Properties : In another investigation, compounds structurally related to this compound were tested against several cancer cell lines. Results indicated that these compounds could effectively induce apoptosis in solid tumors, including breast and prostate cancers .

Comparación Con Compuestos Similares

Table 1: Substituent Variations and Implications

Halogen vs. Methoxy Substituents

- Chlorine’s electron-withdrawing nature may also stabilize the β-lactam ring against hydrolysis .

- Methoxy (Analog in ) : The 3-methoxyphenyl group offers electron-donating effects, which could modulate electronic interactions with biological targets. However, excessive methoxy substitution (e.g., 3,4,5-trimethoxy) may reduce solubility .

- Fluorine () : Fluorine’s electronegativity and compact size improve metabolic stability and bioavailability, though it may reduce steric hindrance compared to bulkier chlorine .

Stereochemical Considerations

The Staudinger synthesis typically yields trans-configured azetidinones due to kinetic control . For example, the trans-3,4 configuration in ’s analog ensures optimal spatial alignment for tumor cell targeting. In contrast, cis-isomers (less common) may exhibit reduced activity due to unfavorable steric interactions. Crystallographic tools like SHELX and ORTEP () are critical for confirming stereochemistry in such compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-amino-substituted azetidin-2-one derivatives, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves Staudinger ketene-imine cycloaddition or modified β-lactam formation. For example, imine intermediates derived from substituted anilines react with activated carbonyl compounds (e.g., phthalylglycyl chloride) under basic conditions to form the azetidin-2-one core . Dichlorophenyl and methoxyphenyl substituents are introduced via pre-functionalized aromatic precursors. Reaction optimization often requires anhydrous conditions (e.g., CH₂Cl₂, TEA) and nitrogen atmospheres to prevent hydrolysis .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at δ ~3.8 ppm, dichlorophenyl aromatic signals) and stereochemistry.

- IR Spectroscopy : A strong β-lactam carbonyl stretch (~1750–1780 cm⁻¹) is diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and purity.

- X-ray Diffraction : Single-crystal X-ray analysis resolves absolute configuration and bond angles, as demonstrated in structurally similar azetidin-2-ones .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data resolve stereochemical ambiguities in β-lactam derivatives like this compound?

- Methodological Answer : X-ray crystallography provides precise metrics such as torsion angles (e.g., C3-N1-C4-C11 for dichlorophenyl orientation) and hydrogen-bonding networks. Programs like SHELXL refine positional and thermal parameters, while ORTEP-3 visualizes molecular geometry . For example, monoclinic space groups (e.g., P2₁/n) are common in azetidin-2-ones, with unit cell parameters (e.g., a = 6.0863 Å, β = 97.419°) aiding in density functional theory (DFT) validations .

Q. What synthetic challenges arise in achieving high diastereomeric ratios for 3-amino-4-aryl azetidin-2-ones, and how can they be mitigated?

- Methodological Answer : Steric hindrance from bulky aryl groups (e.g., 2,4-dichlorophenyl) can lead to competing reaction pathways. Strategies include:

- Catalyst Optimization : Chiral Lewis acids (e.g., TiCl₄) may enhance stereoselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve intermediate stability.

- Temperature Control : Low temperatures (0–5°C) minimize epimerization during cyclization .

Q. How do computational methods complement experimental data in analyzing the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., penicillin-binding proteins for β-lactams). QSAR models correlate electronic properties (e.g., Hammett σ values of substituents) with antimicrobial activity. Experimental validation via MIC assays against Staphylococcus aureus or Escherichia coli is recommended .

Data Interpretation & Contradiction Resolution

Q. How should researchers reconcile discrepancies in reported crystallographic data for structurally related azetidin-2-ones?

- Methodological Answer : Cross-validate datasets using multiple refinement tools (e.g., SHELXL vs. WinGX ). Compare R factors (target < 0.05) and data-to-parameter ratios (>15:1 for reliability). For example, reports R = 0.047 for a dichlorophenyl analog, while shows R = 0.068 for a nitrophenyl variant, suggesting stricter convergence criteria are needed for electron-dense substituents .

Biological Evaluation

Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs).

- Enzyme Inhibition : Fluorometric assays (e.g., β-lactamase inhibition using nitrocefin).

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.